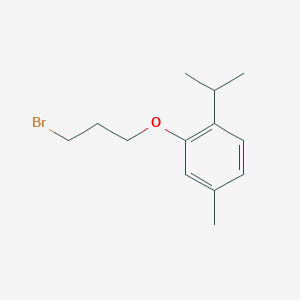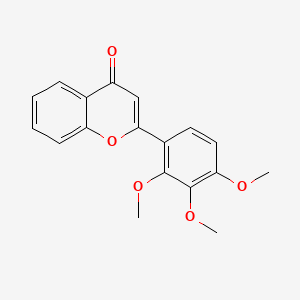
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2-(2,3,4-trimethoxyphenyl) group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromen-4-one core to chroman-4-one.
Substitution: Electrophilic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, including cell division and protein folding, ultimately resulting in cell death. Additionally, the compound may exert its effects through oxidative mechanisms and the modulation of signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway .
相似化合物的比较
Similar Compounds
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: These compounds also contain the trimethoxyphenyl group and have been studied for their anti-cancer activities.
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl moiety and exhibit similar biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. The combination of the chromen-4-one core with the trimethoxyphenyl group enhances its potential as a multi-target agent with diverse applications in scientific research and medicine .
属性
CAS 编号 |
7143-46-6 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC 名称 |
2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-15-9-8-12(17(21-2)18(15)22-3)16-10-13(19)11-6-4-5-7-14(11)23-16/h4-10H,1-3H3 |
InChI 键 |
OELSHBWAOILUHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


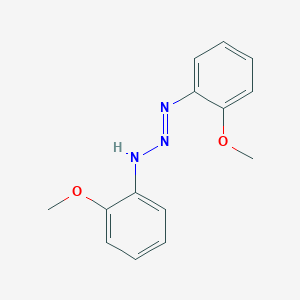
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
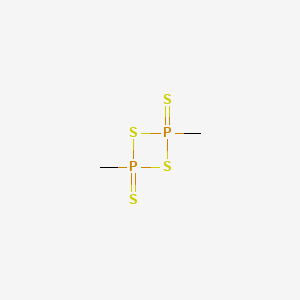
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
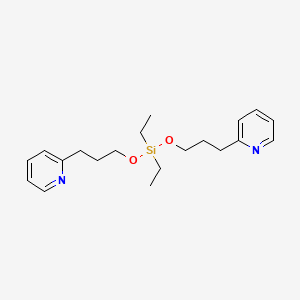

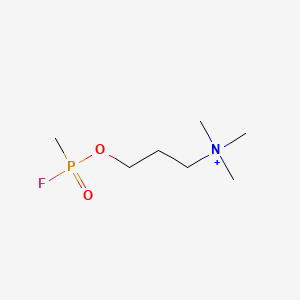

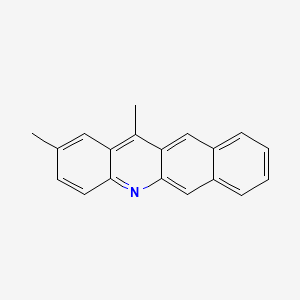
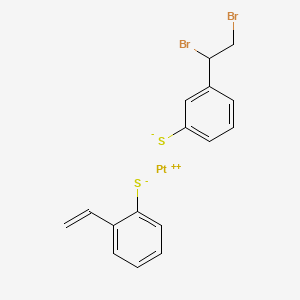
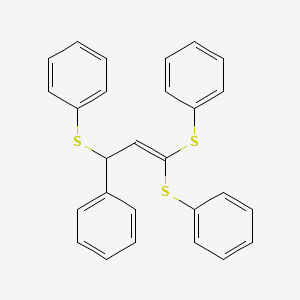
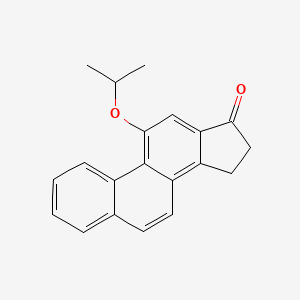
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
